Cas no 2229671-74-1 (2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid)

2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid
- 2229671-74-1
- EN300-1880292
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- インチ: 1S/C13H16O3/c1-10(9-13(2,16)12(14)15)8-11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3,(H,14,15)/b10-8+
- InChIKey: FIYUJLZHAMDGMW-CSKARUKUSA-N
- ほほえんだ: OC(C(=O)O)(C)C/C(/C)=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 220.109944368g/mol
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 57.5Ų
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880292-1.0g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1880292-0.5g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.5g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1880292-0.25g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.25g |
$1156.0 | 2023-09-18 | ||
Enamine | EN300-1880292-0.05g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.05g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1880292-10.0g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1880292-0.1g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 0.1g |
$1106.0 | 2023-09-18 | ||
Enamine | EN300-1880292-1g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 1g |
$1256.0 | 2023-09-18 | ||
Enamine | EN300-1880292-10g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 10g |
$5405.0 | 2023-09-18 | ||
Enamine | EN300-1880292-2.5g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 2.5g |
$2464.0 | 2023-09-18 | ||
Enamine | EN300-1880292-5.0g |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid |
2229671-74-1 | 5g |
$3645.0 | 2023-06-01 |
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid 関連文献
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1. Back matter
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acidに関する追加情報
Introduction to 2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid (CAS No: 2229671-74-1)
2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid, identified by its CAS number 2229671-74-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its hydroxy and enoic acid functional groups, alongside its phenyl and methyl substituents, presents a unique framework that makes it a promising candidate for various biochemical applications.
The compound's molecular structure, featuring a pentanoic backbone with strategic functionalization, suggests potential roles in enzyme inhibition, receptor binding, and as a precursor in the synthesis of more complex pharmacophores. Its hydroxy group and enoic acid moiety are particularly noteworthy, as they are frequently involved in hydrogen bonding interactions and redox processes, which are critical in many biological pathways.
In recent years, the exploration of 2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid has been driven by its structural similarity to known bioactive molecules. For instance, researchers have been investigating its potential as a scaffold for developing novel inhibitors targeting enzymes implicated in inflammatory diseases and metabolic disorders. The dimethyl substituents at the 2-position and 4-position of the pentanoic chain contribute to the molecule's lipophilicity, enhancing its ability to cross biological membranes—a desirable trait for drug candidates.
The phenyl group at the 5-position introduces another layer of complexity, enabling π-stacking interactions with biological targets such as proteins and nucleic acids. These interactions are pivotal in modulating enzyme activity and have been exploited in the design of small-molecule drugs. The presence of both hydroxy and enoic acid functional groups allows for further derivatization, enabling the creation of libraries of analogs with tailored biological properties.
Recent studies have highlighted the compound's relevance in the context of oxidative stress and inflammation. The hydroxy group can participate in redox reactions, making it a potential regulator of cellular signaling pathways involving reactive oxygen species (ROS). Additionally, the enoic acid moiety may interact with fatty acid-binding proteins (FABPs), which are involved in lipid metabolism and have been implicated in various disease states.
The pharmaceutical industry has shown particular interest in 2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid due to its potential as a lead compound for drug discovery. Its structural features align well with the pharmacophoric requirements for molecules targeting neurological disorders, where precise molecular interactions are essential for efficacy. Preclinical studies have begun to explore its effects on key neurotransmitter systems, suggesting possible applications in treating conditions such as cognitive impairment and neurodegeneration.
Beyond its pharmaceutical applications, this compound has also attracted attention in materials science. The rigid structure provided by the pentanoic backbone combined with the aromatic phenyl group makes it a candidate for developing advanced polymers or liquid crystals with specific optical or electronic properties. The hydroxy and enoic acid groups can serve as reaction sites for polymerization or cross-linking processes, enabling the creation of novel materials with tailored functionalities.
The synthesis of 2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid presents both challenges and opportunities. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. However, advances in catalytic methods and flow chemistry have made it feasible to produce this compound on a larger scale with greater efficiency. These advancements are crucial for supporting both academic research and industrial applications.
In conclusion,2-hydroxy-2,4-dimethyl-5-phenylpent-4-enoic acid (CAS No: 2229671-74-1) is a versatile molecule with significant potential across multiple domains of science and industry. Its unique structural features make it an attractive candidate for drug development, materials science, and biochemical research. As our understanding of its properties continues to grow, further studies will undoubtedly uncover new applications and refine synthetic methodologies, solidifying its role as a valuable compound in modern chemical research.
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